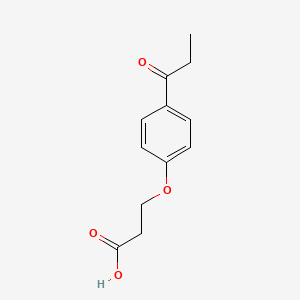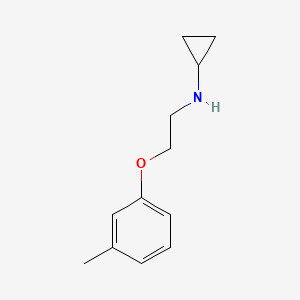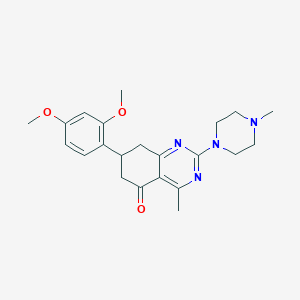![molecular formula C18H15NO4S B12111933 4-(benzo[d]thiazol-2-yl)-5,7-diMethoxychroMan-2-one](/img/structure/B12111933.png)
4-(benzo[d]thiazol-2-yl)-5,7-diMethoxychroMan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzo[d]thiazol-2-yl)-5,7-diMethoxychroMan-2-one is a heterocyclic compound that features a benzothiazole moiety fused with a chromanone structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzo[d]thiazol-2-yl)-5,7-diMethoxychroMan-2-one typically involves the condensation of a benzothiazole derivative with a chromanone precursor. One common method includes the use of a Knoevenagel condensation reaction, where the benzothiazole derivative reacts with a suitable aldehyde in the presence of a base such as piperidine in ethanol solvent . The reaction conditions often require refluxing the mixture for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(benzo[d]thiazol-2-yl)-5,7-diMethoxychroMan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the chromanone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or amines.
Scientific Research Applications
4-(benzo[d]thiazol-2-yl)-5,7-diMethoxychroMan-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 4-(benzo[d]thiazol-2-yl)-5,7-diMethoxychroMan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity . Molecular docking studies have shown that it can interact with proteins involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-(4-aminophenyl)benzothiazole share structural similarities and exhibit comparable biological activities.
Chromanone Derivatives: Compounds such as 5,7-dimethoxychroman-2-one have similar core structures and are studied for their pharmacological properties.
Uniqueness
4-(benzo[d]thiazol-2-yl)-5,7-diMethoxychroMan-2-one is unique due to its combined benzothiazole and chromanone moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and exhibit diverse biological activities compared to simpler benzothiazole or chromanone derivatives .
Properties
Molecular Formula |
C18H15NO4S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-5,7-dimethoxy-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C18H15NO4S/c1-21-10-7-13(22-2)17-11(9-16(20)23-14(17)8-10)18-19-12-5-3-4-6-15(12)24-18/h3-8,11H,9H2,1-2H3 |
InChI Key |
MOBZMXQSPFMGFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(CC(=O)O2)C3=NC4=CC=CC=C4S3)C(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide](/img/structure/B12111851.png)

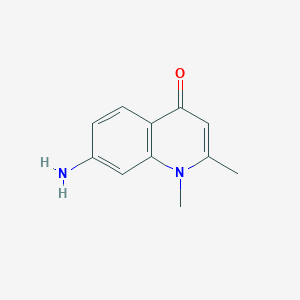
![Benzo[b]thiophene-3-methanamine, alpha-(3,4-difluorophenyl)-](/img/structure/B12111862.png)
![3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic Acid](/img/structure/B12111869.png)
![(2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B12111876.png)
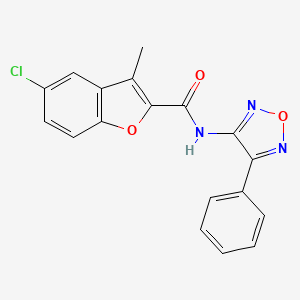
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]biphenyl-4-carboxamide](/img/structure/B12111894.png)
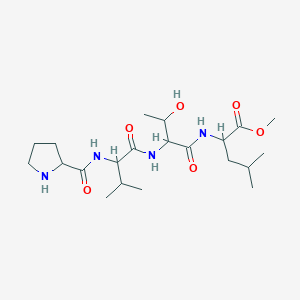
![3-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12111902.png)
